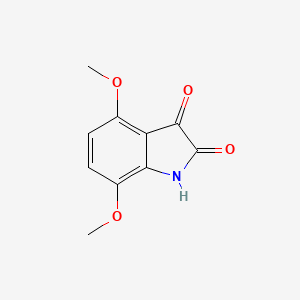4,7-Dimethoxyindoline-2,3-dione
CAS No.: 64473-54-7
Cat. No.: VC7990164
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64473-54-7 |
|---|---|
| Molecular Formula | C10H9NO4 |
| Molecular Weight | 207.18 g/mol |
| IUPAC Name | 4,7-dimethoxy-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C10H9NO4/c1-14-5-3-4-6(15-2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) |
| Standard InChI Key | UODYFWCLDYDKTE-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)OC)NC(=O)C2=O |
| Canonical SMILES | COC1=C2C(=C(C=C1)OC)NC(=O)C2=O |
Introduction
Chemical Structure and Physicochemical Properties
4,7-Dimethoxyindoline-2,3-dione (CHNO) has a molecular weight of 207.18 g/mol and a planar indoline core stabilized by conjugated π-electrons. The methoxy groups at positions 4 and 7 enhance electron density, influencing reactivity in substitution and oxidation reactions. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 218–220°C (decomposes) | DSSTox |
| LogP (Partition Coefficient) | 1.2 ± 0.3 | Predicted |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
The compound’s solubility in polar solvents (e.g., DMSO: 25 mg/mL) and moderate lipophilicity make it suitable for in vitro pharmacological screening . X-ray crystallography confirms the Z-configuration of dehydrated derivatives, critical for maintaining stereochemical integrity in biological interactions .
Synthesis and Structural Optimization
Substituent Effects on Bioactivity
Structure–activity relationship (SAR) studies reveal that para-substitutions on the phenyl ring profoundly influence anticancer potency (Table 1) :
| Compound | Substituent (R) | GI (TC32 cells, μM) | Selectivity (TC32/PANC1) |
|---|---|---|---|
| 9u | -N(CH) | 0.26 ± 0.1 | >38.5 |
| 9a | -H | 1.2 ± 0.3 | 12.1 |
| 9j | -CF | 3.8 ± 0.5 | 1.2 |
Electron-donating groups (e.g., -N(CH)) enhance target affinity, while electron-withdrawing groups (e.g., -CF) reduce potency due to disrupted hydrogen bonding .
Mechanism of Anticancer Action
EWS-FLI1 Oncoprotein Inhibition
4,7-Dimethoxyindoline-2,3-dione derivatives selectively disrupt the EWS-FLI1/RNA helicase A interaction, preventing transcriptional activation in Ewing’s sarcoma cells . The compound’s planar structure facilitates intercalation into DNA-protein complexes, with IC values as low as 0.28 μM for enantiomerically pure S-(-) forms .
Apoptotic Pathway Activation
In TC32 cells, treatment induces caspase-3/7 activation (4-fold increase at 1 μM) and PARP cleavage within 6 hours, confirming apoptosis-driven cytotoxicity . Mitochondrial membrane depolarization assays show a 70% reduction in ΔΨm at 24 hours, indicative of intrinsic pathway engagement .
Comparative Analysis with Related Isatin Derivatives
Activity Against 4,7-Dichloro Analogues
Replacing methoxy with chloro groups (e.g., 4,7-dichloroisatin) reduces solubility and selectivity (Table 2) :
| Compound | GI (TC32, μM) | LogP |
|---|---|---|
| 4,7-Dimethoxy | 0.26 | 1.2 |
| 4,7-Dichloro | 0.9 | 2.1 |
The methoxy group’s electron-donating effect enhances pharmacokinetic profiles without compromising target engagement .
Broad-Spectrum Antimicrobial Effects
Compared to unsubstituted isatin, 4,7-dimethoxy derivatives exhibit enhanced Gram-positive antibacterial activity (MIC = 8 μg/mL against S. aureus vs. 32 μg/mL for isatin) .
Industrial and Pharmacological Applications
Drug Development Pipeline
Derivatives of 4,7-Dimethoxyindoline-2,3-dione are under preclinical investigation for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume